molecular formula C13H19NO3 B15260348 Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate

Cat. No.: B15260348
M. Wt: 237.29 g/mol
InChI Key: ICUPLUGLVHTNHB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate typically involves the reaction of 4-ethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance the production efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-[(4-methoxyphenyl)methyl]propanoate
  • Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]butanoate
  • Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]pentanoate

Uniqueness

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and interaction with biological targets compared to similar compounds .

Biological Activity

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate, a compound with a unique chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol

This structure includes an ethoxyphenyl group which may contribute to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The amine group can participate in hydrogen bonding, while the ethoxyphenyl moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of methyl amino propanoates exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Neuroprotective properties have also been explored for compounds with similar structures. For instance, some derivatives were found to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) . This suggests that this compound may also exhibit neuroprotective effects worth investigating further.

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into various methyl amino derivatives revealed that compounds similar to this compound displayed significant antibacterial activity against Gram-positive bacteria . The study provided insights into structure-activity relationships (SAR), emphasizing the importance of substituents on antimicrobial efficacy.
  • Anticancer Research : In a study focusing on pyrido[2,3-d]pyrimidines, several compounds demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation . The findings suggest that structural modifications could enhance anticancer activity.
  • Neuroprotection : Research into related compounds has shown potential for inhibiting AChE, indicating possible applications in treating Alzheimer's disease . The neuroprotective mechanisms are hypothesized to involve modulation of neurotransmitter levels through enzyme inhibition.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Methyl 3-amino-2-methylpropanoateAntimicrobialBacterial cell wall synthesis
Pyrido[2,3-d]pyrimidine derivativeAnticancerKinase inhibition
Ethoxy-substituted amino propanoatesNeuroprotectiveAcetylcholinesterase inhibition

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2/h4-7,11H,3,8-9,14H2,1-2H3

InChI Key

ICUPLUGLVHTNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)OC

Origin of Product

United States

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